

physicochemical properties of 1-(4-iodophenyl)piperidin-2-one

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Compound of Interest

Compound Name: **1-(4-iodophenyl)piperidin-2-one**

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An In-depth Technical Guide to the Physicochemical Properties of **1-(4-iodophenyl)piperidin-2-one**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(4-iodophenyl)piperidin-2-one is a pivotal chemical intermediate, primarily recognized for its role as a versatile building block in the synthesis of various pharmaceuticals.^[1] Its molecular architecture, featuring a piperidinone ring coupled with an iodophenyl group, makes it highly valuable in medicinal chemistry, particularly for constructing complex active pharmaceutical ingredients (APIs) through metal-catalyzed cross-coupling reactions. This guide offers a comprehensive analysis of its core physicochemical properties, providing the foundational data and experimental insights necessary for its effective application in research and development. We will delve into its chemical identity, spectroscopic profile, and solubility, while also addressing inconsistencies in reported data and providing robust experimental protocols for its characterization.

Introduction: A Key Intermediate in Modern Drug Synthesis

The strategic importance of **1-(4-iodophenyl)piperidin-2-one** lies in its utility as a precursor for a range of therapeutic agents, including antipsychotics and antidepressants.^[1] The presence

of an iodine atom on the phenyl ring serves as a highly efficient functional handle for introducing molecular complexity. This is because iodine is an excellent leaving group in numerous palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for creating new carbon-carbon bonds. A thorough understanding of its physicochemical properties is therefore not merely academic; it is a prerequisite for optimizing reaction conditions, ensuring purity, and developing stable formulations in the drug development pipeline.

Chemical Identity and Structure

The unambiguous identification of a compound is the cornerstone of all subsequent scientific investigation. **1-(4-Iodophenyl)piperidin-2-one** is identified by the following key descriptors.

- IUPAC Name: **1-(4-iodophenyl)piperidin-2-one**[\[2\]](#)
- CAS Number: 385425-15-0[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₁₁H₁₂INO[\[3\]](#)[\[4\]](#)
- Synonyms: 1-(4-Iodophenyl)-2-piperidinone, 1-(4-iodo-phenyl)-piperidin-2-one[\[2\]](#)[\[5\]](#)[\[6\]](#)

The molecule's structure consists of a saturated six-membered lactam (piperidin-2-one) ring where the nitrogen atom is substituted with a 4-iodophenyl group.

Caption: Chemical structure of **1-(4-Iodophenyl)piperidin-2-one**.

Core Physicochemical Properties

The physical and chemical attributes of a substance dictate its behavior in both reactive and formulation environments. The known properties of **1-(4-Iodophenyl)piperidin-2-one** are summarized below.

Property	Value	Source(s)
Molecular Weight	301.12 g/mol	[4][5][7]
Appearance	Off-white solid / White to off-white crystalline powder	[1][4][8]
Melting Point	108-110°C or 168-170°C	[1][4][8]
Boiling Point (Predicted)	446.1 ± 28.0 °C	[7][8][9]
Density (Predicted)	1.670 g/cm³	[7][8][9]
Purity	Typically ≥98%	[6]
Storage	Sealed in dry conditions, room temperature, keep in dark place	[6][8][9]

Discussion of Melting Point Discrepancy

A notable point of concern is the significant discrepancy in the reported melting point, with values of 108-110°C and 168-170°C cited in the literature.[1][4] This variance is unlikely to be a simple measurement error and points to more fundamental differences.

- Polymorphism: The existence of different crystalline forms (polymorphs) is a common cause of varying melting points. Each polymorph has a unique crystal lattice arrangement, resulting in different thermodynamic properties.
- Purity: The presence of impurities, such as residual starting materials (e.g., 4-iodoaniline) or reaction by-products, can significantly depress and broaden the melting point range.[8] The lower range (108-110°C) may correspond to a less pure sample or a specific polymorph, while the higher range (168-170°C) could represent a more thermodynamically stable polymorph or a higher purity sample.

Expert Insight: For regulatory and process development purposes, it is critical to resolve this ambiguity. Characterization using techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Hot-Stage Microscopy is essential to identify and control the crystalline form of the material being used.

Solubility Profile

The compound is reported to be soluble in most organic solvents, including methanol, ethanol, and chloroform.[1] This behavior is consistent with its molecular structure, which contains both polar (the lactam group) and nonpolar (the iodophenyl group) regions. For in-vivo studies, formulations have been prepared using co-solvents such as DMSO, PEG300, and Tween 80, indicating its solubility in these systems is sufficient for creating dosing solutions.[5]

Spectroscopic Profile

Spectroscopic data provides a fingerprint for the molecule, confirming its structure and integrity.

- ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum shows characteristic signals that align perfectly with the compound's structure.[4]
 - δ 7.70 (d, J = 8.4 Hz, 2H): Two protons on the phenyl ring adjacent to the iodine atom.
 - δ 7.02 (d, J = 8.4 Hz, 2H): Two protons on the phenyl ring adjacent to the nitrogen atom.
 - δ 3.62 (t, J = 5.2 Hz, 2H): The two protons of the piperidinone ring attached to the nitrogen (position 6).
 - δ 2.55 (t, J = 6.2 Hz, 2H): The two protons adjacent to the carbonyl group (position 3).
 - δ 1.93-1.95 (m, 4H): The remaining four protons of the piperidinone ring (positions 4 and 5).[4]
- Infrared (IR) Spectroscopy (KBr): The IR spectrum displays key functional group absorptions. [4]
 - 1634 cm⁻¹: A strong absorption characteristic of the C=O (amide I) stretching of the lactam ring.
 - 2936, 2864 cm⁻¹: C-H stretching vibrations of the aliphatic portions of the piperidinone ring.
 - 1482 cm⁻¹: C=C stretching within the aromatic ring.

- 819 cm⁻¹: C-H out-of-plane bending, indicative of 1,4-disubstitution on the phenyl ring.[4]
- Mass Spectrometry (MS): The mass spectrum confirms the molecular weight of the compound.[4]
- m/z 302 (M+1): This corresponds to the protonated molecule [C₁₁H₁₂INO + H]⁺, consistent with a molecular weight of 301.12 g/mol .[4]

Experimental Protocols for Characterization

To ensure reproducibility and accuracy, standardized analytical methods are crucial. Below is a protocol for determining the thermal properties of **1-(4-Iodophenyl)piperidin-2-one** using Differential Scanning Calorimetry (DSC), a technique that can help clarify the melting point discrepancy.

Protocol: Melting Point and Thermal Profile by DSC

Objective: To precisely determine the melting point (onset and peak) and to screen for potential polymorphic transitions.

Methodology Rationale: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is highly sensitive to thermal events like melting and solid-state transitions, making it superior to traditional melting point apparatus for characterizing crystalline materials. A controlled heating rate ensures thermal equilibrium and reproducible results.

Step-by-Step Protocol:

- Sample Preparation: Accurately weigh 2-5 mg of **1-(4-Iodophenyl)piperidin-2-one** into a standard aluminum DSC pan.
- Sealing: Crimp the pan with an aluminum lid. This prevents sample loss due to sublimation and ensures uniform heat transfer.
- Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
- Thermal Program:

- Equilibrate the cell at 25°C.
- Ramp the temperature from 25°C to 200°C at a heating rate of 10°C/min. A 10°C/min rate is standard and provides a good balance between resolution and sensitivity.
- Hold at 200°C for 2 minutes to ensure complete melting.
- Cool the sample back to 25°C at a rate of 20°C/min.
- Data Analysis: Analyze the resulting thermogram. The melting event will appear as an endothermic peak.
 - Onset Temperature: The temperature at which the melting process begins. This is often reported as the official melting point.
 - Peak Temperature: The temperature at which the heat flow is at its maximum.
 - Enthalpy of Fusion (ΔH_{fus}): The area under the melting peak, which quantifies the energy required to melt the sample.

Caption: Workflow for DSC analysis of **1-(4-Iodophenyl)piperidin-2-one**.

Synthesis and Purity Considerations

The most commonly cited synthesis route involves the reaction of 4-iodoaniline with 5-bromo-*tert*-butylvaleryl chloride, followed by an intramolecular cyclization facilitated by a base like potassium *tert*-butoxide.[4][8]

Key Reaction Steps:

- Acylation of 4-iodoaniline with 5-bromo-*tert*-butylvaleryl chloride.
- Base-mediated intramolecular cyclization to form the piperidinone ring.[4][8]

Implications for Purity:

- Starting Materials: Unreacted 4-iodoaniline or 5-bromo-*tert*-butylvaleryl chloride could be present in the final product.

- By-products: Incomplete cyclization or intermolecular side reactions could lead to oligomeric impurities.

The presence of these impurities can directly impact the physicochemical properties, particularly the melting point and spectroscopic profile. Therefore, purification, typically by silica gel column chromatography, is a critical final step to obtain a high-purity material suitable for pharmaceutical development.^[4]

Conclusion

1-(4-Iodophenyl)piperidin-2-one is a well-characterized intermediate with defined spectroscopic and physical properties. However, professionals using this compound must be acutely aware of the significant discrepancy in the reported melting point, which likely stems from polymorphism or varying levels of purity. This guide underscores the necessity of rigorous in-house characterization using validated methods like DSC to ensure material consistency. The data and protocols provided herein serve as a robust foundation for scientists and researchers to confidently integrate this valuable building block into their drug discovery and development programs.

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